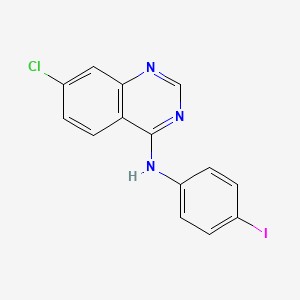

7-chloro-N-(4-iodophenyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

7-chloro-N-(4-iodophenyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClIN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVVPGKGCDHOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination of Halogenated Quinazoline Intermediates

A foundational method involves the displacement of a halogen atom at the 4-position of a 7-chloroquinazoline scaffold. The synthesis begins with 7-chloro-4-chloroquinazoline, which undergoes nucleophilic attack by 4-iodoaniline in the presence of a base such as cesium carbonate (Cs₂CO₃). This reaction typically proceeds in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (120–140°C) to achieve yields of 65–78%.

The mechanism follows a classical SₙAr pathway, where the electron-deficient quinazoline ring activates the 4-chloro group for substitution. The use of Cs₂CO₃ enhances nucleophilicity by deprotonating the aniline, while DMSO stabilizes the transition state through solvation. Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry (1:1.2 molar ratio of quinazoline to aniline).

Transition-Metal-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers a robust route to 7-chloro-N-(4-iodophenyl)quinazolin-4-amine. A representative protocol employs Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ in toluene at 110°C. Under these conditions, 7-chloro-4-bromoquinazoline couples with 4-iodoaniline to furnish the target compound in 82% yield after 12 hours.

Key advantages include functional group tolerance and scalability. The iodine substituent on the phenyl ring remains intact due to the mild reaction conditions, avoiding undesired dehalogenation. Table 1 summarizes optimized parameters for this method.

Table 1. Optimization of Buchwald-Hartwig Coupling Conditions

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/XantPhos | Cs₂CO₃ | Toluene | 110 | 82 |

| Pd(dba)₂/BINAP | KOtBu | Dioxane | 100 | 75 |

| PdCl₂(PPh₃)₂ | NaHCO₃ | DMF | 120 | 68 |

Copper-Mediated Ullmann Coupling

For laboratories lacking palladium catalysts, copper iodide (CuI) with 1,10-phenanthroline as a ligand enables the coupling of 7-chloro-4-iodoquinazoline with 4-iodoaniline. Reactions conducted in DMSO at 130°C for 24 hours achieve moderate yields (55–60%). While less efficient than palladium systems, this method avoids noble metals, reducing costs for large-scale synthesis.

Cyclocondensation Routes

Quinazoline Ring Construction from Anthranilic Acid Derivatives

An alternative approach builds the quinazoline core de novo. Starting with 2-amino-5-chlorobenzoic acid, cyclocondensation with formamidine acetate in triethylene glycol monomethyl ether (TEGMME) at 120°C generates 7-chloroquinazolin-4(3H)-one. Subsequent nitration at the 6-position (65% HNO₃, DMF, 60°C) followed by catalytic hydrogenation (H₂, Pd/C, 80°C) yields 4-amino-7-chloroquinazoline.

The 4-amino intermediate is then coupled with 1-iodo-4-nitrobenzene via a Ullmann reaction (CuI, K₂CO₃, DMSO, 130°C), followed by nitro group reduction to afford the final product. This multi-step sequence achieves an overall yield of 42%, with purity >98% after recrystallization.

Critical Analysis of Methodologies

Yield and Purity Considerations

Buchwald-Hartwig amination provides the highest efficiency (82% yield), but palladium residues necessitate rigorous purification. In contrast, nucleophilic substitution offers simplicity but struggles with regioselectivity in polyhalogenated intermediates. Cyclocondensation routes, while lengthier, enable precise control over substituent placement, critical for avoiding isomers.

Solvent and Temperature Effects

Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing ionic intermediates, as evidenced by kinetic studies. Elevated temperatures (>100°C) are universally required to overcome the activation energy of C–N bond formation, though excessive heat promotes decomposition beyond 150°C.

Experimental Protocols

Representative Procedure for Buchwald-Hartwig Amination

In a flame-dried flask, combine 7-chloro-4-bromoquinazoline (1.0 mmol), 4-iodoaniline (1.2 mmol), Pd(OAc)₂ (0.05 mmol), XantPhos (0.1 mmol), and Cs₂CO₃ (3.0 mmol) in anhydrous toluene (10 mL). Heat at 110°C under N₂ for 12 hours. Cool, filter through Celite®, and concentrate. Purify by silica gel chromatography (EtOAc/hexane 1:3) to obtain a white solid (82% yield).

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-iodophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in organic solvents.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

7-chloro-N-(4-iodophenyl)quinazolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Key Observations :

Halogen Effects :

- Iodine (in 7-chloro-N-(4-iodophenyl)quinazolin-4-amine) provides steric bulk and enhanced van der Waals interactions compared to bromine or chlorine in analogs like 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine .

- Chlorine at position 7 (common in multiple analogs) correlates with improved metabolic stability but may reduce solubility .

Substituent Position and Activity: N-Aryl substitutions (e.g., 4-iodophenyl vs. 4-methoxybenzyl in ) influence target selectivity. For example, 6-iodo-N-(4-methoxybenzyl)quinazolin-4-amine showed anticancer activity, while morpholino-substituted derivatives (e.g., compound 7 in ) exhibited antibacterial effects.

Synthetic Yields :

- Microwave-assisted synthesis (e.g., in ) often achieves higher yields (>85%) compared to conventional methods (e.g., 47% yield for N-benzyl-2-chloroquinazolin-4-amine in ).

Biological Activity

7-Chloro-N-(4-iodophenyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine, highlighting its mechanisms of action, therapeutic potential, and related research findings.

The compound has the molecular formula and a molar mass of 381.6 g/mol. It features a chloro group at position 7 and an iodo substituent on the phenyl ring, which may enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉ClIN₃ |

| Molar Mass | 381.6 g/mol |

| Structure | Structure |

The biological activity of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.

- Receptor Modulation : It could modulate receptor activities related to cell signaling pathways that govern apoptosis and cell survival.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various quinazoline derivatives, including 7-chloro-N-(4-iodophenyl)quinazolin-4-amine. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines.

Case Studies

- In Vitro Studies : A study conducted by the National Cancer Institute (NCI) assessed the cytotoxicity of various quinazoline derivatives against human cancer cell lines. Compounds similar to 7-chloro-N-(4-iodophenyl)quinazolin-4-amine showed promising results with GI50 values indicating significant inhibition of cell growth in various cancers .

- Structure-Activity Relationship (SAR) : The presence of halogen substituents (chlorine and iodine) in the structure has been linked to enhanced biological activity, suggesting that modifications at these positions can lead to improved therapeutic profiles .

Antimicrobial Properties

In addition to its anticancer properties, 7-chloro-N-(4-iodophenyl)quinazolin-4-amine has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains and fungi, although further research is necessary to elucidate its full spectrum of antimicrobial activity .

Comparative Analysis with Related Compounds

A comparison with other quinazoline derivatives reveals that modifications in substituents significantly affect biological activities. For instance:

| Compound | Activity Type | Notable Findings |

|---|---|---|

| 7-Chloro-N-(4-methylphenyl)quinazolin | Anticancer | Moderate cytotoxicity against breast cancer cells |

| 7-Chloro-N-(4-fluorophenyl)quinazolin | Antimicrobial | Effective against Gram-positive bacteria |

| 7-Chloro-N-(4-iodophenyl)quinazolin | Anticancer/Antimicrobial | High cytotoxicity with potential antifungal effects |

Q & A

Q. Key Factors Affecting Yield :

- Excess amine (1.5–2 eq) ensures complete substitution.

- Microwave conditions reduce side reactions (e.g., hydrolysis of quinazoline) .

- Steric hindrance from the 4-iodophenyl group may necessitate longer reaction times.

Q. Example Contradiction :

- Antileishmanial Activity : EC₅₀ = 1.2 µM ().

- Anticancer Activity : EC₅₀ = 5 µM (HepG2).

Resolution : Differences in membrane permeability or parasite-specific targets (e.g., trypanothione reductase) may explain variance .

Advanced Question: What computational methods are recommended for predicting the compound’s ADME/Tox profile?

Answer:

Physicochemical Properties :

- LogP : ~3.5 (iodine increases hydrophobicity).

- Solubility : <10 µg/mL in water (use co-solvents like PEG-400) .

In Silico Tools :

- SwissADME : Predicts poor blood-brain barrier penetration due to molecular weight (>400 Da).

- ProTox-II : Flags potential hepatotoxicity from the iodoaryl group .

Metabolism Prediction :

- CYP3A4/2D6 likely mediate N-dealkylation or quinazoline hydroxylation .

Advanced Question: How can researchers design a structure-activity relationship (SAR) study to improve metabolic stability?

Answer:

Modify Vulnerable Sites :

- Quinazoline C7 : Replace chlorine with electron-withdrawing groups (e.g., CF₃) to slow oxidative metabolism.

- N-Linker : Introduce methyl groups to block CYP-mediated oxidation .

In Vitro Assays :

- Microsomal stability tests (human/rat liver microsomes) with NADPH cofactor .

- Monitor degradation via LC-MS/MS over 60 minutes.

Data-Driven Optimization :

| Derivative | t₁/₂ (min) | Major Metabolite |

|---|---|---|

| Parent Compound | 12 | Hydroxylated quinazoline |

| 7-CF3 Analog | 45 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.